Daurichromenic acid

Vue d'ensemble

Description

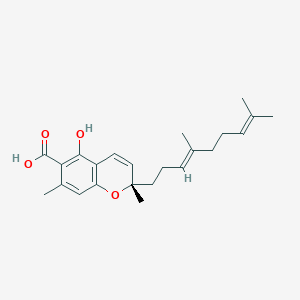

Daurichromenic acid (DCA) is a meroterpenoid isolated from Rhododendron dauricum . It has been found to have antibacterial, anti-HIV, and anti-inflammatory activities . The plant Rhododendron dauricum is used in traditional Chinese medicine as an expectorant and for the treatment of acute bronchitis .

Synthesis Analysis

DCA is biosynthesized from grifolic acid in Rhododendron dauricum . The enzyme DCA synthase catalyzes the oxidative cyclization of grifolic acid to produce DCA . A total synthesis of DCA has been accomplished in four steps from ethyl acetoacetate, ethyl crotonate, and trans,trans-farnesal .Molecular Structure Analysis

The molecular formula of DCA is C23H30O4 . It consists of orsellinic acid and sesquiterpene moieties . The structure contains an amino-terminal signal peptide and conserved amino acid residues to form bicovalent linkage to the flavin adenine dinucleotide isoalloxazine ring at histidine-112 and cysteine-175 .Chemical Reactions Analysis

DCA synthase catalyzes a novel cyclization reaction of the farnesyl moiety of a meroterpenoid natural product of plant origin . The reaction mechanism of DCA synthase shares a similarity with those of cannabinoid synthases from Cannabis sativa .Physical And Chemical Properties Analysis

DCA has a molecular weight of 370.5 g/mol . It has a hydrogen bond donor count of 2 . The XLogP3-AA value, which is a measure of the compound’s lipophilicity, is 6.7 .Applications De Recherche Scientifique

Inhibition of Sphingomyelin Synthase

DCA has been found to inhibit the activity of the enzyme sphingomyelin synthase . This enzyme is involved in the synthesis of sphingomyelin, a type of sphingolipid found in animal cell membranes. The inhibition of this enzyme by DCA could have potential implications in the treatment of diseases related to sphingolipid metabolism .

Anti-HIV Activity

DCA is known to exhibit anti-HIV activity . It is a meroterpenoid isolated from Rhododendron dauricum, and its anti-HIV properties could be harnessed for the development of new antiviral drugs .

Anti-Inflammatory Properties

DCA has been reported to possess anti-inflammatory properties . This could make it a potential candidate for the development of new anti-inflammatory drugs .

Antibacterial Activity

DCA also exhibits antibacterial activity . This property could be utilized in the development of new antibacterial agents .

Inhibition of Amyloid β Aggregation

DCA has been found to inhibit amyloid β aggregation . Amyloid β is a peptide that forms plaques in the brain, and its aggregation is a characteristic feature of Alzheimer’s disease. Therefore, DCA could potentially be used in the treatment of Alzheimer’s disease .

Biosynthesis of Meroterpenoids

DCA is involved in the biosynthesis of meroterpenoids in Rhododendron dauricum . Meroterpenoids are a class of natural products that have diverse biological activities. Understanding the biosynthetic pathway of DCA could help in the production of these bioactive compounds .

Orientations Futures

Mécanisme D'action

Target of Action

Daurichromenic acid (DCA) is a meroterpenoid that has been found to have potent anti-HIV activity . It has been shown to inhibit the activity of the enzyme sphingomyelin synthase . This enzyme plays a crucial role in the sphingolipid metabolic pathway, which is involved in various cellular processes, including cell growth, differentiation, and apoptosis .

Mode of Action

DCA interacts with its target, sphingomyelin synthase, by inhibiting its activity . This interaction results in the disruption of the sphingolipid metabolic pathway, which can lead to changes in cellular processes such as cell growth and apoptosis .

Biochemical Pathways

DCA is biosynthesized from grifolic acid in Rhododendron dauricum . The biosynthesis involves the oxidative cyclization of the farnesyl group of grifolic acid, a process catalyzed by DCA synthase . This enzyme shares a similarity with those of cannabinoid synthases from Cannabis sativa, but it catalyzes a novel cyclization reaction of the farnesyl moiety of a meroterpenoid natural product of plant origin .

Result of Action

The inhibition of sphingomyelin synthase by DCA can disrupt the sphingolipid metabolic pathway, leading to changes in various cellular processes . In addition, DCA has been found to inhibit amyloid β aggregation , which is a key factor in the development of Alzheimer’s disease. Therefore, the molecular and cellular effects of DCA’s action include potential anti-HIV and anti-Alzheimer’s activities .

Action Environment

DCA is biosynthesized and accumulated specifically in the glandular scales on the surface of R. dauricum plants . The final step of biosynthesis is completed in the apoplastic space, and DCA is highly accumulated outside the scale cells . This unique feature of DCA suggests that the compound’s action, efficacy, and stability may be influenced by the specific environmental conditions within the glandular scales of R. dauricum.

Propriétés

IUPAC Name |

(2S)-2-[(3E)-4,8-dimethylnona-3,7-dienyl]-5-hydroxy-2,7-dimethylchromene-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30O4/c1-15(2)8-6-9-16(3)10-7-12-23(5)13-11-18-19(27-23)14-17(4)20(21(18)24)22(25)26/h8,10-11,13-14,24H,6-7,9,12H2,1-5H3,(H,25,26)/b16-10+/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYLFTJMQPWWDCW-MVLVPLOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CC(O2)(C)CCC=C(C)CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C[C@](O2)(C)CC/C=C(\C)/CCC=C(C)C)C(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Daurichromenic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.